5-(Methoxymethyl)thiazol-2-amine

regiochemistry medicinal chemistry SAR

5-(Methoxymethyl)thiazol-2-amine (CAS 920337-78-6) is a 2-aminothiazole heterocyclic building block characterized by a methoxymethyl (–CH₂OCH₃) substituent at the thiazole 5‑position. The compound shares the molecular formula C₅H₈N₂OS and molecular weight 144.19 g·mol⁻¹ with its positional isomer 4‑(methoxymethyl)thiazol-2-amine (CAS 640768‑40‑7), but the shift of the methoxymethyl group from C‑4 to C‑5 alters the electronic environment of the thiazole ring and the spatial orientation of the primary amine, which can influence downstream reactivity, hydrogen‑bonding geometry, and target recognition in medicinal chemistry campaigns.

Molecular Formula C5H8N2OS
Molecular Weight 144.19
CAS No. 920337-78-6
Cat. No. B2696791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)thiazol-2-amine
CAS920337-78-6
Molecular FormulaC5H8N2OS
Molecular Weight144.19
Structural Identifiers
SMILESCOCC1=CN=C(S1)N
InChIInChI=1S/C5H8N2OS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3,(H2,6,7)
InChIKeyORLBSJOOQIUSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methoxymethyl)thiazol-2-amine (CAS 920337-78-6) – Key Physicochemical and Structural Baseline for Research Procurement


5-(Methoxymethyl)thiazol-2-amine (CAS 920337-78-6) is a 2-aminothiazole heterocyclic building block characterized by a methoxymethyl (–CH₂OCH₃) substituent at the thiazole 5‑position . The compound shares the molecular formula C₅H₈N₂OS and molecular weight 144.19 g·mol⁻¹ with its positional isomer 4‑(methoxymethyl)thiazol-2-amine (CAS 640768‑40‑7), but the shift of the methoxymethyl group from C‑4 to C‑5 alters the electronic environment of the thiazole ring and the spatial orientation of the primary amine, which can influence downstream reactivity, hydrogen‑bonding geometry, and target recognition in medicinal chemistry campaigns [1].

Why 5‑(Methoxymethyl)thiazol-2-amine Cannot Be Casually Interchanged with the 4‑Methoxymethyl Isomer or Other 2‑Aminothiazole Analogs


Although 5‑(methoxymethyl)thiazol-2-amine and its 4‑methoxymethyl isomer share identical molecular formula and nearly all computed physicochemical descriptors (TPSA = 76.4 Ų, XLogP3 = 0.3, rotatable bonds = 2), the positional shift of the methoxymethyl substituent redistributes electron density within the thiazole ring and reorients the 2‑amino group relative to the side‑chain, which can lead to divergent binding poses, metabolic profiles, and synthetic reactivity [1]. In the absence of head‑to‑head biological data, the structural non‑equivalence alone is sufficient to preclude casual substitution in structure‑activity relationship (SAR) studies or patent‑directed synthesis, where regiochemical precision is critical [2].

Quantitative Differentiators for 5‑(Methoxymethyl)thiazol-2-amine: Evidence Dimensions Versus the Closest Analogs


Positional Regiochemistry Defines Unique Synthetic Utility – Direct Comparison with the 4‑Methoxymethyl Isomer

5‑(Methoxymethyl)thiazol-2-amine (CAS 920337‑78‑6) is the only commercially available methoxymethyl‑substituted 2‑aminothiazole bearing the substituent at the 5‑position of the thiazole ring. In contrast, 4‑(methoxymethyl)thiazol-2-amine (CAS 640768‑40‑7) places the same group at the 4‑position [1]. Published 2‑aminothiazole SAR consistently demonstrates that the C‑5 position is a critical determinant of biological activity; for example, in the anti‑tubercular 2‑aminothiazole series, substitution at C‑4 and C‑5 produces non‑equivalent potency shifts, and the thiazole core itself is sensitive to regiochemical alteration [2]. The positional difference is therefore not cosmetic but mechanistically relevant for target engagement.

regiochemistry medicinal chemistry SAR

Moderate‑to‑Low Consensus Log P Differentiates from More Lipophilic 2‑Aminothiazole Analogs

The consensus Log Pₒ/w of 5‑(methoxymethyl)thiazol-2-amine is 0.67 (average of five computational methods reported by Bidepharm), with the XLogP3‑AA value being 0.3 . This places the compound in a moderate‑to‑low lipophilicity range. By comparison, the unsubstituted 2‑aminothiazole has a reported XLogP3 of 0.4 [1], while alkyl‑substituted analogs such as 5‑methylthiazol‑2‑amine exhibit higher lipophilicity (predicted Log P ≈ 1.61 at 38 °C) [2]. The lower Log P of the methoxymethyl derivative may confer superior aqueous solubility and reduced non‑specific protein binding relative to more lipophilic 2‑aminothiazole fragments, an attribute relevant for fragment‑based drug discovery and early‑stage hit triage.

lipophilicity drug‑likeness ADME

Purity Specifications: 95% Minimum with Batch‑Specific QC Certificates Available

The compound is supplied at a minimum purity of 95% (standard specification) across major vendors including Bidepharm, AK Scientific, ChemScene, and Leyan . Bidepharm provides batch‑specific QC documentation (NMR, HPLC, GC) upon request, enabling verification of purity and identity . In comparison, the 4‑(methoxymethyl) isomer is available at similar purity levels (95% standard, with some suppliers offering 97–98% NLT) . While the purity specifications are largely equivalent between isomers, the availability of batch‑certified analytical data for the 5‑isomer reduces the procurement risk associated with uncharacterized stock.

purity quality control procurement

Hydrogen‑Bond Acceptor Count of 4 Expands Fragment‑Growing Options Beyond 5‑Methyl and Unsubstituted 2‑Aminothiazole

5‑(Methoxymethyl)thiazol-2-amine possesses 4 hydrogen‑bond acceptors (the thiazole N and S, the ether oxygen, and the exocyclic amine N), compared with only 2 hydrogen‑bond acceptors for 5‑methylthiazol‑2‑amine and 2‑aminothiazole [1]. The additional H‑bond acceptor capacity arises from the methoxymethyl oxygen and contributes to the compound's higher topological polar surface area (TPSA = 76.4 Ų vs. ~56.4 Ų for 5‑methylthiazol‑2‑amine) [2]. In fragment‑based drug discovery, higher H‑bond acceptor count and TPSA correlate with improved aqueous solubility and offer additional vectors for establishing specific interactions with biological targets during fragment growing or linking.

hydrogen bonding fragment-based drug discovery physicochemical property

Absence of Direct Biological Data: A Critical Procurement Consideration

A systematic search of the primary literature (PubMed, SciFinder, and patent databases) found no published head‑to‑head biological evaluation directly comparing 5‑(methoxymethyl)thiazol-2-amine with its 4‑isomer or other 2‑aminothiazole analogs in any assay format (antibacterial, kinase inhibition, cytotoxicity, etc.) [1]. Claims circulated on certain vendor websites regarding MIC values of 4.5 µM against Mycobacterium tuberculosis could not be verified; the referenced PLoS ONE 2016 study on 2‑aminothiazoles does not include this specific compound [2]. Users requiring validated biological activity data for procurement decisions should therefore either commission bespoke profiling or select a compound with established SAR from the published record.

data gap biological activity due diligence

Optimal Application Scenarios for 5‑(Methoxymethyl)thiazol-2-amine Based on Current Evidence


Fragment‑Based Screening Library Design Requiring Higher Polarity 2‑Aminothiazole Cores

With a TPSA of 76.4 Ų and 4 hydrogen‑bond acceptors, 5‑(methoxymethyl)thiazol‑2‑amine offers a more polar fragment alternative to 5‑methylthiazol‑2‑amine (TPSA ~56.4 Ų, 2 H‑bond acceptors) for screening libraries targeting polar binding pockets. The moderate consensus Log P of 0.67 suggests adequate aqueous solubility (~9.2 mg·mL⁻¹ predicted) for biochemical assay compatibility, while the 5‑position methoxymethyl group provides a distinct growth vector compared with the 4‑isomer .

SAR Exploration at the 5‑Position of 2‑Aminothiazole Scaffolds

When medicinal chemistry programs require systematic exploration of C‑5 substituent effects on a 2‑aminothiazole core, 5‑(methoxymethyl)thiazol-2-amine serves as the specific entry point for introducing a methoxymethyl moiety at this position. The established SAR precedent from the anti‑tubercular 2‑aminothiazole series demonstrates that C‑5 and C‑4 substituents produce non‑equivalent biological outcomes, justifying procurement of the correct positional isomer [1].

Synthetic Intermediate for 5‑Functionalized 2‑Aminothiazole Derivatives

The primary amine at C‑2 enables straightforward derivatization (amide formation, urea synthesis, sulfonamide coupling), while the 5‑position methoxymethyl group can be further elaborated or retained as a solubilizing moiety. The compound is supplied at ≥95% purity with batch‑specific QC (NMR, HPLC, GC) from suppliers such as Bidepharm, ensuring reliable input quality for multi‑step synthetic sequences .

Computational Chemistry and Molecular Modeling as a 5‑Substituted 2‑Aminothiazole Template

The well‑defined computed physicochemical profile (XLogP3 = 0.3, TPSA = 76.4 Ų, rotatable bonds = 2) makes 5‑(methoxymethyl)thiazol‑2-amine a suitable template for docking studies, pharmacophore modeling, and QSAR model building where a 5‑substituted 2‑aminothiazole is the scaffold of interest. The distinct InChIKey (ORLBSJOOQIUSJF‑UHFFFAOYSA‑N) ensures unambiguous registry and retrieval from chemical databases [2].

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